molecular formula C10H12O2 B051458 3-Benzylglycidol CAS No. 116949-62-3

3-Benzylglycidol

Cat. No. B051458
M. Wt: 164.2 g/mol
InChI Key: XJBQHGGFOBLJDF-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzylglycidol is a chemical compound that is widely used in scientific research for its unique properties. It is a glycidol derivative that has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Benzylglycidol is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may be related to its anticancer properties.

Biochemical And Physiological Effects

3-Benzylglycidol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been found to have antiviral and antibacterial properties. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Benzylglycidol in lab experiments is its unique properties. It has been found to have various biological activities, making it a useful tool for studying cellular processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using 3-Benzylglycidol in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Additionally, it may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many future directions for research on 3-Benzylglycidol. One area of research is the development of new synthesis methods for 3-Benzylglycidol, which may improve its availability and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-Benzylglycidol and its potential use in the treatment of various diseases. Finally, future research may focus on the development of new derivatives of 3-Benzylglycidol with improved biological activities.

Synthesis Methods

3-Benzylglycidol can be synthesized through the reaction of benzaldehyde with glycidol. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

3-Benzylglycidol has been widely used in scientific research for its unique properties. It has been found to have various biological activities, including anticancer, antiviral, and antibacterial properties. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

116949-62-3

Product Name

3-Benzylglycidol

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

[(2R,3R)-3-benzyloxiran-2-yl]methanol

InChI

InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1

InChI Key

XJBQHGGFOBLJDF-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO

SMILES

C1=CC=C(C=C1)CC2C(O2)CO

Canonical SMILES

C1=CC=C(C=C1)CC2C(O2)CO

Other CAS RN

116949-62-3

synonyms

3-benzylglycidol
3-benzylglycidol, (2R-cis)-isomer
3-benzylglycidol, (2S-cis)-isomer
3-benzylglycidol, (2S-trans)-isome

Origin of Product

United States

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